2-Chloro-3-(difluoromethyl)-5-fluoropyridine
Overview
Description
2-Chloro-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and difluoromethyl groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine typically involves halogenation and difluoromethylation reactions
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium azide or alkyl halides.
Major Products Formed: The reactions yield various products, including oxidized or reduced derivatives of the compound, as well as substituted pyridines with different functional groups.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-5-fluoropyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and use in drug discovery.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(difluoromethyl)-5-fluoropyridine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Chloro-3-(difluoromethyl)-5-fluoropyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-3-(difluoromethyl)pyridine
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUGNMCGLNOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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